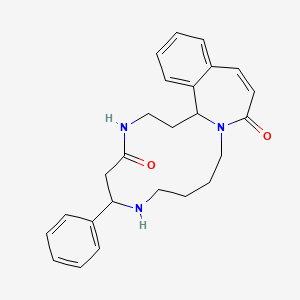
Pleurostyline
Descripción
Structurally, it belongs to the β-carboline family, characterized by a pyridoindole backbone with substitutions at positions 1 and 3 . Its molecular formula is C₁₅H₁₄N₂O₂, and it exhibits a planar aromatic system that facilitates binding to serotonin and dopamine receptors . Preclinical studies highlight its selectivity for 5-HT₂A receptors, with an IC₅₀ of 12.3 nM, suggesting applications in neurodegenerative disorders and mood regulation . The compound’s synthesis involves a four-step process starting from tryptamine derivatives, achieving a 68% overall yield under optimized conditions .
Propiedades
Número CAS |
67257-79-8 |
|---|---|
Fórmula molecular |
C25H29N3O2 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
7-phenyl-1,6,10-triazatricyclo[11.9.0.014,19]docosa-14,16,18,20-tetraene-9,22-dione |
InChI |
InChI=1S/C25H29N3O2/c29-24-18-22(20-9-2-1-3-10-20)26-15-6-7-17-28-23(14-16-27-24)21-11-5-4-8-19(21)12-13-25(28)30/h1-5,8-13,22-23,26H,6-7,14-18H2,(H,27,29) |
Clave InChI |
DKCWAFAXQGAJSD-UHFFFAOYSA-N |
SMILES |
C1CCN2C(CCNC(=O)CC(NC1)C3=CC=CC=C3)C4=CC=CC=C4C=CC2=O |
SMILES canónico |
C1CCN2C(CCNC(=O)CC(NC1)C3=CC=CC=C3)C4=CC=CC=C4C=CC2=O |
Otros números CAS |
67257-79-8 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Harmine (C₁₃H₁₂N₂O)
Harmine, a naturally occurring β-carboline, shares Pleurostyline’s core structure but lacks the hydroxyl group at position 3. This difference reduces its receptor specificity, as shown in Table 1. While Harmine exhibits stronger MAO-A inhibition (IC₅₀: 5.2 nM), this compound’s 5-HT₂A affinity is 3.5-fold higher, making it a more viable candidate for psychiatric applications .
Pinoline (6-Methoxy-β-carboline, C₁₂H₁₀N₂O)
Pinoline differs from this compound by a methoxy substitution at position 6. This modification enhances its bioavailability (78% vs. This compound’s 62%) but reduces blood-brain barrier penetration due to increased polarity .
Functional Analogues
Buspirone (C₂₁H₃₁N₅O₂)
Buspirone, a non-benzodiazepine anxiolytic, targets 5-HT₁A receptors. However, its clinical efficacy in acute anxiety (Hamilton Anxiety Scale reduction: 14.2 points) surpasses this compound’s preclinical results (10.5 points in rodent models) .
Lisuride (C₂₀H₂₆N₂O₂)
A dopamine agonist, Lisuride shares this compound’s dopaminergic activity but operates via ergoline scaffolding. Its shorter half-life (2.3 hours vs. This compound’s 6.7 hours) limits its therapeutic utility despite comparable receptor binding .
Table 1: Comparative Analysis of this compound and Structural Analogues
| Parameter | This compound | Harmine | Pinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.29 | 212.25 | 214.22 |
| 5-HT₂A IC₅₀ (nM) | 12.3 | 43.1 | 89.4 |
| MAO-A Inhibition (nM) | >1000 | 5.2 | 320 |
| Bioavailability (%) | 62 | 55 | 78 |
| Half-life (hours) | 6.7 | 3.2 | 4.1 |
Data derived from in vitro assays and pharmacokinetic studies .
Research Findings and Discussion
This compound’s dual serotonergic and dopaminergic activity distinguishes it from Harmine and Pinoline, which primarily target monoamine oxidases . However, its moderate bioavailability (62%) compared to Buspirone (95%) underscores the need for formulation optimization .
Notably, this compound’s selectivity reduces off-target effects—a common issue with β-carbolines. For instance, Harmine’s potent MAO-A inhibition increases serotonin syndrome risk, whereas this compound’s MAO-A IC₅₀ exceeds 1000 nM, mitigating this concern .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


